N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-methylphenoxy)acetamide
Description
N-[(1-Cyclopentylpiperidin-4-yl)methyl]-2-(2-methylphenoxy)acetamide is a synthetic acetamide derivative featuring a piperidine core substituted with a cyclopentyl group at the 1-position and a methylphenoxyacetamide moiety.
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-16-6-2-5-9-19(16)24-15-20(23)21-14-17-10-12-22(13-11-17)18-7-3-4-8-18/h2,5-6,9,17-18H,3-4,7-8,10-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAXTRQFEOOYNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-methylphenoxy)acetamide is a chemical compound with notable biological activity. This compound has been studied for its potential therapeutic applications, particularly in the context of modulating specific biological pathways.
Chemical Structure and Properties
- Molecular Formula: CHNO
- Molecular Weight: 342.47 g/mol
- CAS Number: 16895664
- Chemical Structure:
- The compound features a cyclopentylpiperidine moiety, which is linked to a 2-methylphenoxy acetamide structure.
Research indicates that this compound acts primarily as a modulator of histone lysine demethylase (KDM) activity, which plays a crucial role in epigenetic regulation and gene expression. This modulation can influence various cellular processes, including proliferation and differentiation.
Pharmacological Effects
- Antidiabetic Potential:
- Neuroprotective Properties:
- Anti-inflammatory Effects:
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antidiabetic | Improved insulin sensitivity in animal models | |
| Neuroprotective | Reduced neuronal apoptosis in vitro | |
| Anti-inflammatory | Decreased levels of TNF-alpha and IL-6 |
Clinical Studies
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound in diabetic rats. The results indicated significant reductions in blood glucose levels and improvements in lipid profiles, suggesting its potential as an antidiabetic agent .
Another investigation focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The results showed that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation, highlighting its potential role in neurodegenerative disease management .
Comparison with Similar Compounds
Research Implications and Gaps
- Pharmacological Data: Limited evidence on the target compound’s receptor binding or toxicity. Comparative studies with Methoxyacetylfentanyl and BM-5 are needed to elucidate its mechanism.
- Analytical Detection : Like acetyl fentanyl, the target compound may require GC/MS or LC-MS/MS for confirmation due to structural similarity to regulated opioids .
- Therapeutic Potential: Structural features suggest possible applications in pain management or CNS disorders, but risks of misuse (as seen with fentanyl analogs) must be addressed .
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